

Norfluoxetine-d5 Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Norfluoxetine-d5 Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine-d5 Hydrochloride is the deuterated analog of norfluoxetine hydrochloride, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. As a stable isotope-labeled internal standard, **Norfluoxetine-d5 Hydrochloride** is a critical tool in bioanalytical and pharmacokinetic studies, enabling precise and accurate quantification of norfluoxetine in complex biological matrices. This technical guide provides an in-depth overview of the chemical and physical properties of **Norfluoxetine-d5 Hydrochloride**, along with detailed experimental protocols for its application in analytical methodologies.

Chemical and Physical Properties

Norfluoxetine-d5 Hydrochloride is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.



Property	Value	Source(s)
Chemical Name	1,1,2,2,3-Pentadeuterio-3- phenyl-3-[4- (trifluoromethyl)phenoxy]propa n-1-amine hydrochloride	[2][3]
Synonyms	Desmethylfluoxetine-d5 Hydrochloride, y-[4- (trifluoromethyl)phenoxy]- benzenepropan-1,1,2,2,3-d5- amine, monohydrochloride	[3][4]
CAS Number	1185132-92-6	[2]
Molecular Formula	C16H11D5F3NO · HCl	[4]
Molecular Weight	336.8 g/mol	[4][5]
Physical Appearance	Solid	[1][4]
Purity	≥95% (HPLC), ≥99% deuterated forms (d1-d5)	[2][4]
Solubility	Slightly soluble in Chloroform and DMSO.	[4]
Storage	-20°C	[2][5]

Note: Specific data for melting point and boiling point are not readily available in published literature.

Spectroscopic Data

Detailed spectroscopic data for **Norfluoxetine-d5 Hydrochloride** is not extensively published. However, its primary application as an internal standard in mass spectrometry-based assays provides insight into its mass spectral behavior.

Mass Spectrometry



In analytical methods, specific precursor and product ions of **Norfluoxetine-d5 Hydrochloride** are monitored for quantification. While a full fragmentation spectrum is not detailed in the literature, the commonly used transitions in LC-MS/MS provide key information. For its non-deuterated counterpart, norfluoxetine, common fragments observed in GC-MS analysis include m/z 134 and 104.[6]

Experimental Protocols

Norfluoxetine-d5 Hydrochloride is predominantly used as an internal standard in the quantitative analysis of norfluoxetine in biological samples, such as plasma, serum, and urine. The following are generalized protocols based on published analytical methods.

Quantification of Norfluoxetine in Human Plasma by LC-MS/MS

This method is suitable for pharmacokinetic and therapeutic drug monitoring studies.

- a. Sample Preparation (Supported Liquid Extraction)
- To 100 μL of human plasma, add a working solution of Norfluoxetine-d5 Hydrochloride (internal standard).
- Vortex the sample to ensure homogeneity.
- Load the sample onto a supported liquid extraction (SLE) plate.
- Allow the sample to absorb for 5 minutes.
- Elute the analytes with methyl tert-butyl ether.
- Evaporate the eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- b. Chromatographic Conditions
- Column: A reversed-phase column, such as a Synergi 4 μ polar-RP.



- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).
- Injection Volume: 10 μL.
- c. Mass Spectrometric Conditions
- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Norfluoxetine: m/z 296 → 134[7][8]
 - Norfluoxetine-d5: The precursor ion will be m/z 301, and a characteristic product ion is monitored.

Quantification of Norfluoxetine in Biological Samples by GC-MS

This method is a robust technique for the analysis of norfluoxetine, often requiring derivatization.

- a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
- To 2 mL of a biological sample (e.g., blood, urine), add a working solution of Norfluoxetined5 Hydrochloride (internal standard).
- Alkalinize the sample with a suitable base (e.g., ammonium hydroxide).
- Extract the analytes with an organic solvent such as N-butyl chloride.
- Centrifuge to separate the layers and transfer the organic layer to a clean tube.
- Evaporate the solvent to dryness.

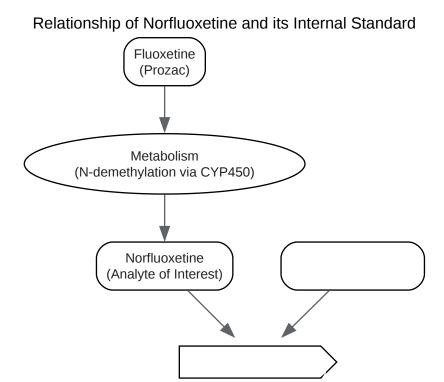


- Derivatize the residue with an agent like pentafluoropropionic anhydride (PFPA) to improve chromatographic properties and sensitivity.
- Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.
- b. Gas Chromatographic Conditions
- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
- · Carrier Gas: Helium.
- Temperature Program: A temperature gradient to ensure separation of the analytes from matrix components.
- c. Mass Spectrometric Conditions
- Ionization: Electron Ionization (EI).
- Detection: Selected Ion Monitoring (SIM).
- Ions to Monitor:
 - Norfluoxetine (derivatized): m/z 117, 176, and 280.
 - The corresponding ions for the derivatized Norfluoxetine-d5 would be monitored.

Visualizations

Logical Relationship of Norfluoxetine and its Deuterated Standard





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Caption: Metabolic pathway of Fluoxetine and the role of Norfluoxetine-d5 HCl.

Experimental Workflow for LC-MS/MS Analysis



Sample Preparation Plasma Sample Spike with Norfluoxetine-d5 HCl Supported Liquid Extraction (SLE) Evaporation Reconstitution Instrumental Analysis Liquid Chromatography (Separation) **Tandem Mass Spectrometry** (Detection) Data Processing

LC-MS/MS Analysis Workflow for Norfluoxetine

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Quantification (Analyte/IS Ratio)

Caption: Workflow for the quantification of Norfluoxetine using LC-MS/MS.



Conclusion

Norfluoxetine-d5 Hydrochloride is an indispensable tool for the accurate and reliable quantification of norfluoxetine in various biological matrices. Its chemical and physical properties are well-suited for its role as an internal standard in modern analytical techniques such as LC-MS/MS and GC-MS. The detailed experimental approaches outlined in this guide provide a solid foundation for researchers and drug development professionals to implement robust and sensitive bioanalytical methods for norfluoxetine, thereby facilitating critical research in pharmacology, toxicology, and clinical drug monitoring.

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